1H-Benzimidazole-4-carboxamide
Overview
Description
1H-Benzimidazole-4-carboxamide is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole and its derivatives, including 1H-Benzimidazole-4-carboxamide, are known for a wide range of biological activities and have been extensively studied for their chemical properties and synthesis techniques.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1H-Benzimidazole-4-carboxamide, typically involves condensation reactions between 1,2-diaminobenzene (o-phenylenediamine) and carboxylic acids or their derivatives. Recent achievements in the synthesis of benzimidazole derivatives highlight various methodologies, emphasizing the condensation between 1,2-benzenediamine and aldehydes, which has received significant interest due to novel methods development (Nguyen Thi Chung et al., 2023).
Scientific Research Applications
Cancer Treatment (PARP Inhibition) :
- Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, including ABT-888, which displayed excellent potency against both the PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).
- White et al. (2000) identified 1H-Benzimidazole-4-carboxamides as potent PARP inhibitors, with derivatives like 2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide showing strong PARP inhibition (White et al., 2000).
- Tang et al. (2019) synthesized benzimidazole carboxamide derivatives with PARP inhibitory activity, demonstrating potential anticancer activities in cell lines (Tang et al., 2019).
Antimicrobial Activity :
- Göker et al. (2001) prepared 1H-benzimidazole-carboxamide derivatives and evaluated their antimicrobial activities, finding compounds that exhibited the best activity against Candida albicans (Göker et al., 2001).
- Sindhe et al. (2016) synthesized a series of benzimidazole compounds showing promising antimicrobial activity against various microorganisms (Sindhe et al., 2016).
Antiprotozoal Activity :
- Flores-Carrillo et al. (2017) synthesized 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives and evaluated their antiparasitic activity, finding some compounds to be more effective than standard drugs against protozoans (Flores-Carrillo et al., 2017).
Biopharmaceutical Properties :
- Rivera et al. (2007) evaluated novel anthelmintic 1H-benzimidazol-5(6)-yl carboxamide derivatives, highlighting their better solubility and permeability compared to traditional drugs (Rivera et al., 2007).
Safety And Hazards
Future Directions
Benzimidazole derivatives have vast therapeutic potential in cancer research. Medicinal chemists have gained a lot of attraction to explore it more and develop novel, highly effective, and target-specific benzimidazole-based potential anticancer drugs . The compounds could be potential candidates for effective PARP-1 inhibitors and valuable for further optimization .
properties
IUPAC Name |
1H-benzimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-2-1-3-6-7(5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMKDXGNVJWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435953 | |
Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-4-carboxamide | |
CAS RN |
188106-81-2 | |
Record name | 1H-BENZIMIDAZOLE-4-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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